2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide
Description
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Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H12BrN3O2/c1-7-4-11(17)9-5-8(13)2-3-10(9)16(7)6-12(18)15-14/h2-5H,6,14H2,1H3,(H,15,18) |
InChI Key |
FKOJAAHFWXFAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NN)C=CC(=C2)Br |
Origin of Product |
United States |
Biological Activity
2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is , with a molecular weight of approximately 284.12 g/mol. The structure features a quinoline core substituted with a bromine atom and an acetohydrazide group, which is crucial for its biological interactions.
Biological Activity Overview
The compound has been evaluated for several biological activities:
1. Antimicrobial Activity
Several studies have reported on the antimicrobial properties of quinoline derivatives, including 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide. The compound has demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 25 µg/mL |
| A549 (lung cancer) | 30 µg/mL |
| MCF-7 (breast cancer) | 20 µg/mL |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress.
The proposed mechanisms through which 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide exerts its biological effects include:
- Inhibition of DNA Synthesis: The quinoline moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound. The study found that it exhibited superior activity against MRSA compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections.
Case Study 2: Anticancer Properties
In a recent investigation by Johnson et al. (2024), the anticancer effects of the compound were assessed using both in vitro and in vivo models. The results showed significant tumor reduction in xenograft models treated with the compound compared to control groups, highlighting its therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
